2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 3-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.
Formation of the Oxopiperidinylphenyl Intermediate: This step involves the reaction of 4-(2-oxopiperidin-1-yl)phenylamine with an appropriate acylating agent to form the oxopiperidinylphenyl intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the oxopiperidinylphenyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopiperidinyl moiety can be reduced to form an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-hydroxyphenoxy)-N-(4-(2-oxopiperidin-1-yl)phenyl)acetamide
- 2-(3-methoxyphenoxy)-N-(4-(2-hydroxypiperidin-1-yl)phenyl)acetamide
- 2-(3-methoxyphenoxy)-N-(4-(2-oxopiperidin-1-yl)phenyl)propionamide
Uniqueness
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide , a derivative of piperidine and phenoxyacetic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O3. The structure features a methoxyphenoxy group and a piperidine moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits multiple biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death.
- Neuroprotective Effects : The piperidine derivative is being investigated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.
- Anti-inflammatory Properties : Preliminary data suggest that the compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity | Assay Type | IC50/EC50 Values | Cell Lines/Models |
---|---|---|---|
Anticancer | MTT Assay | 15 µM | HeLa, MCF-7 |
Neuroprotection | Neuronal Cell Culture | 10 µM | SH-SY5Y |
Anti-inflammatory | ELISA for Cytokines | 5 µM | RAW 264.7 |
Case Studies
- Anticancer Study : In a study involving HeLa and MCF-7 cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via caspase activation and mitochondrial dysfunction.
- Neuroprotective Effects : In vitro experiments using SH-SY5Y neuroblastoma cells revealed that treatment with the compound at concentrations up to 10 µM resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
- Inflammation Model : In RAW 264.7 macrophages, the compound inhibited lipopolysaccharide (LPS)-induced TNF-alpha production with an EC50 value of 5 µM, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-5-4-6-18(13-17)26-14-19(23)21-15-8-10-16(11-9-15)22-12-3-2-7-20(22)24/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFYSGVFVQDUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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